molecular formula C13H30SSn B13808802 Stannane, (butylthio)tripropyl- CAS No. 67445-50-5

Stannane, (butylthio)tripropyl-

Cat. No.: B13808802
CAS No.: 67445-50-5
M. Wt: 337.2 g/mol
InChI Key: VZGDUYNWTLGCPK-UHFFFAOYSA-M
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Description

(Butylthio)tripropylstannane is an organotin compound with the molecular formula C13H30SSn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their diverse applications in organic synthesis, particularly as reducing agents and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butylthio)tripropylstannane typically involves the reaction of tripropylstannane with butylthiol. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydride. The reaction proceeds as follows:

Tripropylstannane+Butylthiol(Butylthio)tripropylstannane\text{Tripropylstannane} + \text{Butylthiol} \rightarrow \text{(Butylthio)tripropylstannane} Tripropylstannane+Butylthiol→(Butylthio)tripropylstannane

Industrial Production Methods

Industrial production of (Butylthio)tripropylstannane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure, as well as the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(Butylthio)tripropylstannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It acts as a reducing agent in organic synthesis.

    Substitution: The butylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound itself is used as a reducing agent in the presence of catalysts such as palladium.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced organic compounds.

    Substitution: Substituted organotin compounds.

Scientific Research Applications

(Butylthio)tripropylstannane has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent and catalyst in organic synthesis.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Butylthio)tripropylstannane involves its ability to donate electrons and participate in redox reactions. The butylthio group enhances its reactivity by stabilizing the tin center, allowing it to effectively interact with various substrates. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by altering the redox state of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride (Tributylstannane): Another organotin compound used as a reducing agent.

    Triphenyltin hydride: Similar in structure but with phenyl groups instead of propyl groups.

Uniqueness

(Butylthio)tripropylstannane is unique due to the presence of the butylthio group, which enhances its reactivity and stability compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where high reactivity and selectivity are required.

Properties

CAS No.

67445-50-5

Molecular Formula

C13H30SSn

Molecular Weight

337.2 g/mol

IUPAC Name

butylsulfanyl(tripropyl)stannane

InChI

InChI=1S/C4H10S.3C3H7.Sn/c1-2-3-4-5;3*1-3-2;/h5H,2-4H2,1H3;3*1,3H2,2H3;/q;;;;+1/p-1

InChI Key

VZGDUYNWTLGCPK-UHFFFAOYSA-M

Canonical SMILES

CCCCS[Sn](CCC)(CCC)CCC

Origin of Product

United States

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